molecular formula C7H15NO3 B14465020 N-bis(2-hydroxyethyl)propanamide

N-bis(2-hydroxyethyl)propanamide

Cat. No.: B14465020
M. Wt: 161.20 g/mol
InChI Key: SYPHJTHTISZWPX-UHFFFAOYSA-N
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Description

Amides, C8-18, N,N-bis(hydroxyethyl) are a class of organic compounds characterized by the presence of amide groups with alkyl chains ranging from 8 to 18 carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amides, C8-18, N,N-bis(hydroxyethyl) typically involves the reaction of fatty acids or their esters with diethanolamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction can be represented as follows:

R-COOH+HOC2H4NH2C2H4OHR-CONH2C2H4OH+H2O\text{R-COOH} + \text{HOC}_2\text{H}_4\text{NH}_2\text{C}_2\text{H}_4\text{OH} \rightarrow \text{R-CONH}_2\text{C}_2\text{H}_4\text{OH} + \text{H}_2\text{O} R-COOH+HOC2​H4​NH2​C2​H4​OH→R-CONH2​C2​H4​OH+H2​O

where R represents the alkyl chain of the fatty acid .

Industrial Production Methods

In industrial settings, the production of these amides is often carried out in large reactors where fatty acids or their methyl esters are reacted with diethanolamine. The reaction is typically catalyzed by acidic or basic catalysts to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to achieve complete conversion .

Chemical Reactions Analysis

Types of Reactions

Amides, C8-18, N,N-bis(hydroxyethyl) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Amides, C8-18, N,N-bis(hydroxyethyl) have a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Amides, C8-18, N,N-bis(hydroxyethyl) primarily involves their surfactant properties. These compounds reduce the surface tension of liquids, allowing them to act as emulsifiers and dispersants. The hydroxyl groups in the molecule enhance their solubility in water, making them effective in various aqueous formulations .

Comparison with Similar Compounds

Similar Compounds

  • Amides, C8-18, N,N-bis(methyl)
  • Amides, C8-18, N,N-bis(ethyl)
  • Amides, C8-18, N,N-bis(propyl)

Uniqueness

Amides, C8-18, N,N-bis(hydroxyethyl) are unique due to the presence of hydroxyl groups, which enhance their solubility in water and their ability to form stable emulsions. This property makes them particularly valuable in applications where water solubility and emulsification are critical .

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)propanamide

InChI

InChI=1S/C7H15NO3/c1-2-7(11)8(3-5-9)4-6-10/h9-10H,2-6H2,1H3

InChI Key

SYPHJTHTISZWPX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCO)CCO

Origin of Product

United States

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